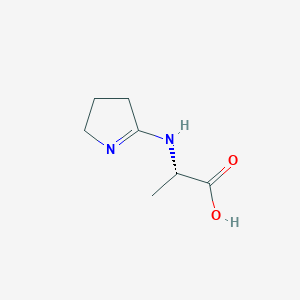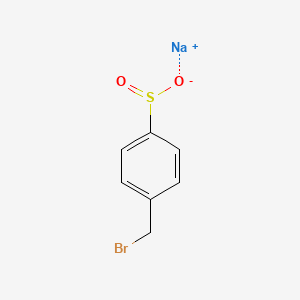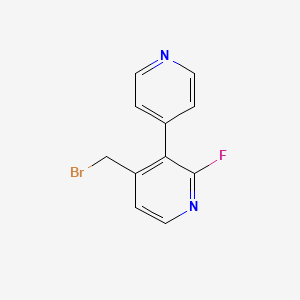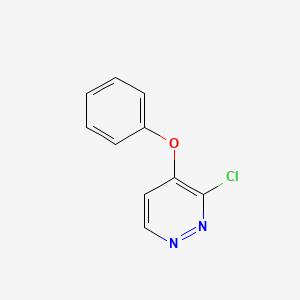
(S)-4-(5-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(5-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one is a chiral compound that features a fluorenone core with a benzyl-substituted oxazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(5-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized through the cyclization of an amino alcohol with a carboxylic acid derivative.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Fluorenone Core: The fluorenone core is synthesized through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large quantities.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(5-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorenone core.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a hydrofluorenone derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a chiral ligand in asymmetric synthesis.
Biology: Potential use in studying enzyme interactions due to its chiral nature.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible applications in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-4-(5-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-(5-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one: can be compared with other chiral oxazoline-fluorenone derivatives.
Fluorenone derivatives: Compounds with similar fluorenone cores but different substituents.
Oxazoline derivatives: Compounds with similar oxazoline rings but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of a chiral oxazoline ring and a fluorenone core, which may impart unique chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C23H17NO2 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
4-[(5S)-5-benzyl-4,5-dihydro-1,3-oxazol-2-yl]fluoren-9-one |
InChI |
InChI=1S/C23H17NO2/c25-22-18-10-5-4-9-17(18)21-19(22)11-6-12-20(21)23-24-14-16(26-23)13-15-7-2-1-3-8-15/h1-12,16H,13-14H2/t16-/m0/s1 |
Clave InChI |
SNKUSRHLUMHBTE-INIZCTEOSA-N |
SMILES isomérico |
C1[C@@H](OC(=N1)C2=CC=CC3=C2C4=CC=CC=C4C3=O)CC5=CC=CC=C5 |
SMILES canónico |
C1C(OC(=N1)C2=CC=CC3=C2C4=CC=CC=C4C3=O)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)










